molecular formula C21H20O12 B591360 Rhodiolgin CAS No. 94696-39-6

Rhodiolgin

Cat. No. B591360
CAS RN: 94696-39-6
M. Wt: 464.379
InChI Key: NEUWGQOEDGCMSK-NNURTEGNSA-N
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Description

Rhodiolgin is a flavonol glycoside isolated from the epigeal part of Rhodiola rosea . Rhodiola is a genus of perennial plants in the family Crassulaceae that resemble Sedum and other members of the family . Some of the well-known and mostly evaluated species of genus Rhodiola are Rhodiola rosea, Rhodiola imbricata, Rhodiola heterodonta, Rhodiola quadrifida, etc. These species are known to possess potent biological/pharmacological activities such as antioxidant, leprosy, anti-inflammatory, antistress, etc .


Molecular Structure Analysis

Rhodiolgin has a molecular formula of C21H20O12 . Its average mass is 464.376 Da and its monoisotopic mass is 464.095490 Da .


Physical And Chemical Properties Analysis

Rhodiolgin has a molecular formula of C21H20O12 and an average mass of 464.376 Da . More specific physical and chemical properties of Rhodiolgin are not detailed in the search results.

properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-3,5,8-trihydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O12/c1-6-13(25)16(28)18(30)21(31-6)32-11-5-10(24)12-15(27)17(29)19(33-20(12)14(11)26)7-2-3-8(22)9(23)4-7/h2-6,13,16,18,21-26,28-30H,1H3/t6-,13-,16+,18+,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEUWGQOEDGCMSK-NNURTEGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(C3=C(C(=C2)O)C(=O)C(=C(O3)C4=CC(=C(C=C4)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(C3=C(C(=C2)O)C(=O)C(=C(O3)C4=CC(=C(C=C4)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901345862
Record name Rhodiolgin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901345862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rhodiolgin

CAS RN

94696-39-6
Record name Rhodiolgin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094696396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rhodiolgin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901345862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RHODIOLGIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1E4B8S1S7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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